

Technical Guide: Synthesis, Properties, and Applications of Brominated Fluorophenyl Ethanones

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Compound of Interest

Compound Name: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound class of brominated fluorophenyl ethanones, with a primary focus on 1-(3-bromo-4-fluorophenyl)ethanone and its derivatives. Due to the limited availability of information on **2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone**, this guide addresses the synthesis and properties of the more extensively documented precursor, 1-(3-bromo-4-fluorophenyl)ethanone, and the general protocols for its subsequent alpha-bromination. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

Chemical Identification and Properties

The nomenclature and key physical properties of 1-(3-bromo-4-fluorophenyl)ethanone and a related isomer are summarized below.

Property	1-(3-bromo-4-fluorophenyl)ethanone	1-(4-bromo-3-fluorophenyl)ethanone
Synonyms	3'-Bromo-4'-fluoroacetophenone, 1-Acetyl-3-bromo-4-fluorobenzene	4'-Bromo-3'-fluoroacetophenone
CAS Number	1007-15-4[1]	304445-49-6
Molecular Formula	C ₈ H ₆ BrFO	C ₈ H ₆ BrFO
Molecular Weight	217.04 g/mol	217.04 g/mol
Appearance	White to pale cream or brown crystals/powder[1]	Colorless to pale yellow liquid or solid
Melting Point	52-57 °C	Not available
Boiling Point	240 °C[1]	Not available
Solubility	Insoluble in water	Soluble in organic solvents

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of available spectroscopic data for related compounds, which can serve as a reference.

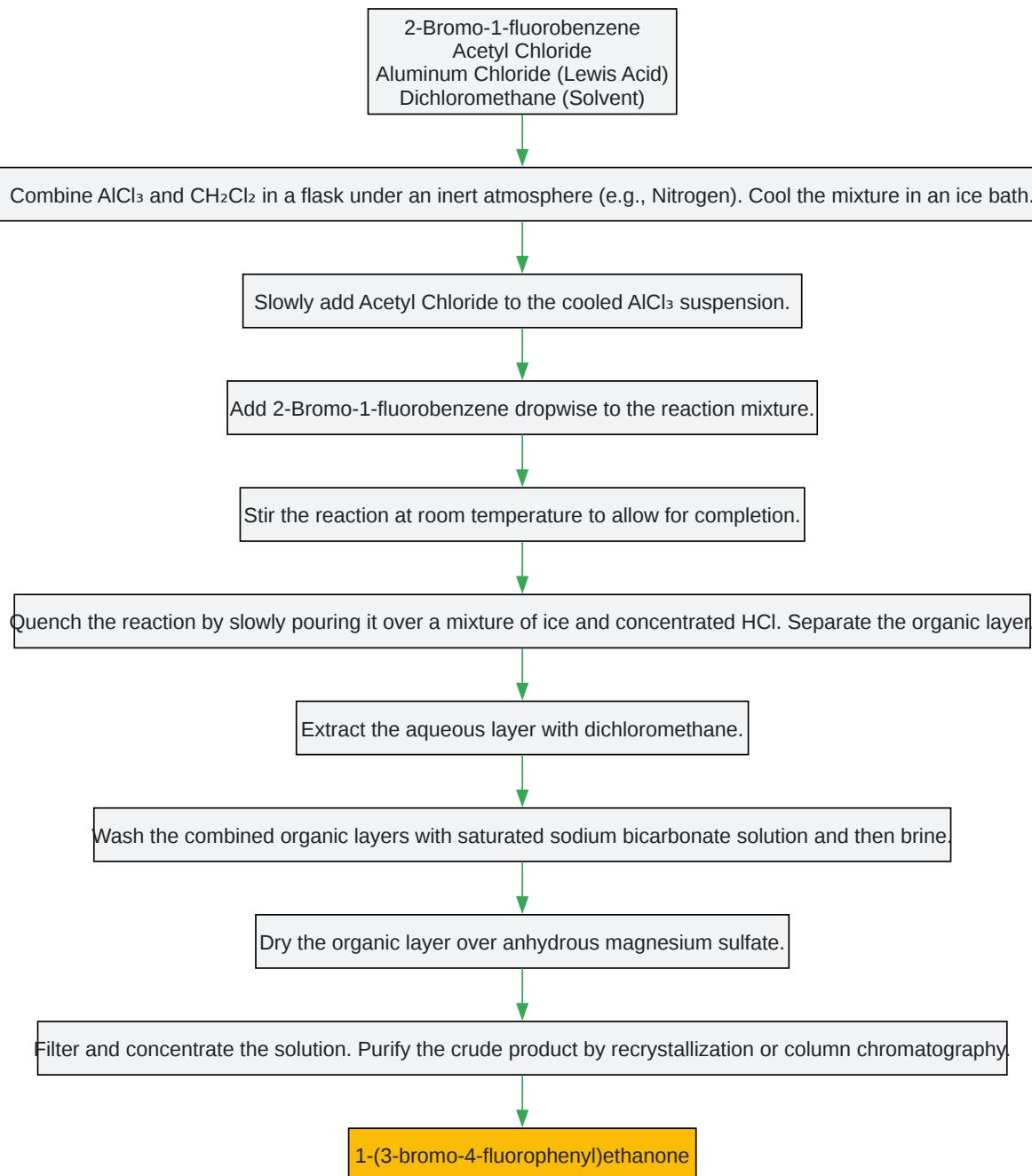
Spectroscopy	Data for 2-Bromo-1-(4-fluorophenyl)ethanone
¹ H NMR	δ (ppm) = 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) (in CDCl ₃)[2]
¹³ C NMR	δ (ppm) = 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39 (in CDCl ₃)[2]
IR (KBr)	ν_{max} (cm ⁻¹) = 3075, 2944, 1688, 1588, 1485, 1443, 1394, 1278, 1233, 1197, 1147, 1108, 1025, 999, 876, 793, 750, 700, 676, 619, 527[2]
Mass Spectrum	Available in the NIST WebBook for 2-Bromo-1-(4-fluorophenyl)ethanone.[3]

Experimental Protocols

Synthesis of 1-(3-bromo-4-fluorophenyl)ethanone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of substituted acetophenones.

Workflow for Friedel-Crafts Acylation

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Caption: General workflow for the synthesis of 1-(3-bromo-4-fluorophenyl)ethanone.

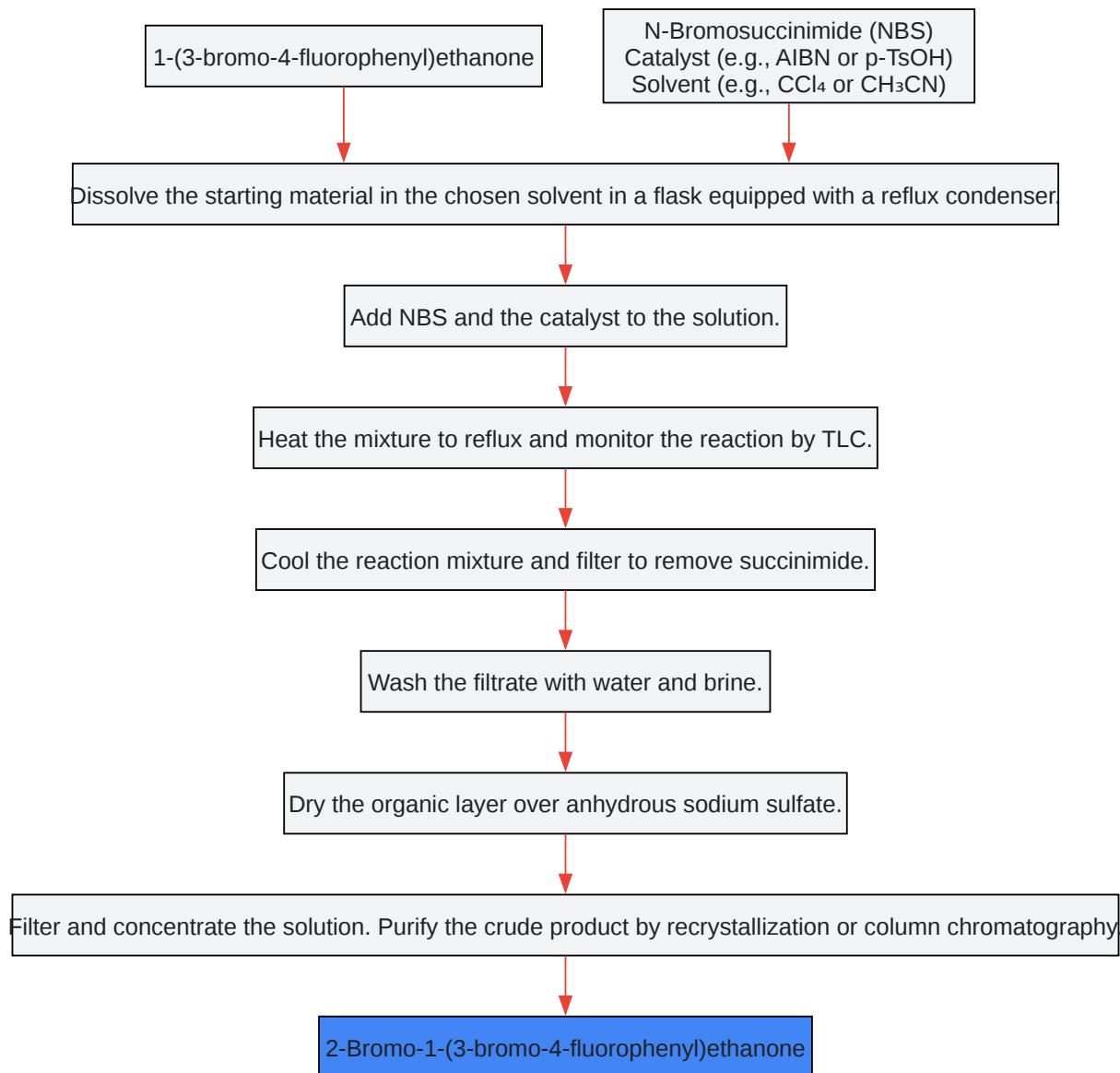
Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice-water bath.
- **Addition of Reagents:** Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension. Following this, add 2-bromo-1-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
- **Work-up:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone via α -Bromination

This protocol describes a general method for the alpha-bromination of an acetophenone derivative.

Workflow for α -Bromination

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Caption: General workflow for the α -bromination of 1-(3-bromo-4-fluorophenyl)ethanone.

Detailed Protocol:

- Reaction Setup: Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.
- Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst like p-toluenesulfonic acid.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the desired **2-bromo-1-(3-bromo-4-fluorophenyl)ethanone**.

Applications in Drug Development and Organic Synthesis

Brominated fluorophenyl ethanones are versatile building blocks for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activities.

Precursors for Chalcone Synthesis

These compounds are frequently used as precursors for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Intermediates for Heterocyclic Synthesis

The reactive nature of the bromoacetyl group allows for the construction of various heterocyclic rings, such as thiazoles and imidazoles, which are common scaffolds in many pharmaceutical agents. The synthesis of thiazole derivatives, for instance, can be achieved by reacting **2-bromo-1-(3-bromo-4-fluorophenyl)ethanone** with a thioamide. These thiazole derivatives

have been investigated for their potential as correctors of the chloride transport defect in cystic fibrosis.

[4]### Conclusion

1-(3-bromo-4-fluorophenyl)ethanone and its alpha-brominated derivatives are valuable and versatile intermediates in synthetic organic chemistry. The experimental protocols provided in this guide offer a foundation for their synthesis and subsequent use in the development of novel compounds with potential applications in drug discovery and materials science. Further research into the biological activities of their derivatives is a promising area of investigation.

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